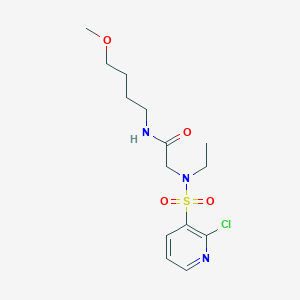

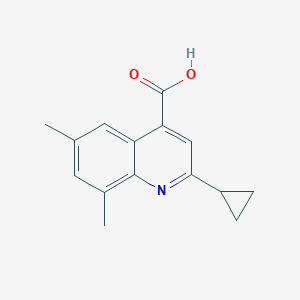

![molecular formula C11H15BF2O2S B2694333 2-[5-(Difluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2568559-54-4](/img/structure/B2694333.png)

2-[5-(Difluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a boric acid derivative . It’s related to the field of difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S .

Synthesis Analysis

The compound is obtained by a two-step substitution reaction . In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Molecular Structure Analysis

The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis

The compound is part of the difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Physical And Chemical Properties Analysis

The compound exhibits some special physical and chemical properties . DFT is used to further study the molecular electrostatic potential and frontier molecular orbitals of the compound, revealing the molecular structure characteristics, conformation .Aplicaciones Científicas De Investigación

Chain-Growth Polymerization

A pivotal application of the mentioned compound is in chain-growth polymerization processes. Yokoyama et al. (2007) explored the palladium-catalyzed polycondensation of a related dioxaborolane compound through a Suzuki−Miyaura coupling reaction. This process efficiently produces polyfluorenes with narrow molecular weight distributions, demonstrating the compound's utility in creating well-defined polymers with potential applications in optoelectronics and material science (Yokoyama et al., 2007).

Precision Synthesis of Polythiophenes

In another study, Yokozawa et al. (2011) utilized a similar dioxaborolane in the precision synthesis of poly(3-hexylthiophene) through Suzuki-Miyaura coupling polymerization. This method yields polymers with narrow molecular weight distributions and high regioregularity, crucial for applications in organic electronics, particularly in the manufacturing of organic photovoltaics and field-effect transistors (Yokozawa et al., 2011).

Synthesis of Boron-Containing Compounds

Das et al. (2015) reported the synthesis of pinacolylboronate-substituted stilbenes using a compound closely related to the specified dioxaborolane. This synthesis forms part of a broader effort to create boron-containing compounds for various applications, including materials for LCD technology and potential therapeutics for neurodegenerative diseases (Das et al., 2015).

Enhancing Electrochromic Properties

Türkarslan et al. (2007) explored the electrochemical synthesis of a copolymer incorporating a fluorene-based unit, highlighting the potential of such compounds in enhancing the electrochromic properties of conducting polymers. This research points to applications in smart window technologies and display devices (Türkarslan et al., 2007).

Organic Solar Cells

Gupta et al. (2017) designed a bifluorenylidene-functionalized, H-shaped, small molecular non-fullerene electron acceptor for organic solar cells. This work underscores the broader research efforts to develop more efficient and stable organic photovoltaic materials (Gupta et al., 2017).

Direcciones Futuras

The compound and its related compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . Fluorine-containing compounds are also widely used in medicine . Therefore, the future directions of this compound could be in the development of new drugs and therapies.

Propiedades

IUPAC Name |

2-[5-(difluoromethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BF2O2S/c1-10(2)11(3,4)16-12(15-10)8-6-5-7(17-8)9(13)14/h5-6,9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNNAEDWIJYDEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

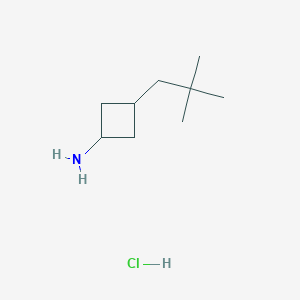

![4-fluorobenzenecarbaldehyde N-[4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]hydrazone](/img/structure/B2694251.png)

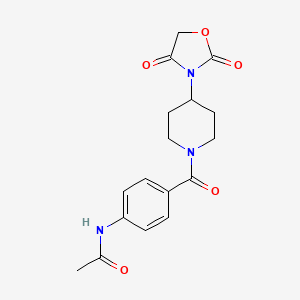

![benzyl N-[4-(cyanomethyl)phenyl]carbamate](/img/structure/B2694256.png)

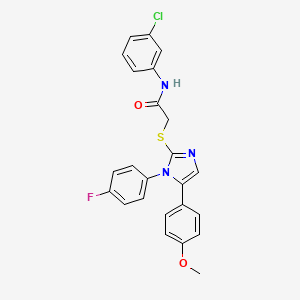

![(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)acetonitrile](/img/structure/B2694260.png)

![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-(2-methoxyethyl)urea](/img/structure/B2694262.png)

![N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2694271.png)

![3-Ethylsulfanyl-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2694273.png)